3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine
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Overview
Description
The compound “3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine” is a complex organic molecule that contains several heterocyclic components, including a pyrrole ring and a thieno[2,3-d]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The octahydrocyclopenta[c]pyrrole component suggests an eight-membered ring with a nitrogen atom . The thieno[2,3-d]pyrimidin-4-yl component indicates a fused ring system containing sulfur and nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heteroatoms (nitrogen and sulfur) and the multiple ring structures. Pyrroles, for example, are known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, the presence of hydrogen bond donors/acceptors, and its molecular weight .Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its potency, selectivity, or pharmacokinetic properties. If it’s used in material science, future research could focus on improving its physical properties or finding new applications .
Mechanism of Action
Target of Action
The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity in the blood can contribute to the rapid breakdown of complex carbohydrates into glucose .
Mode of Action
The compound interacts with the α-amylase enzyme, inhibiting its activity . Molecular docking of the compound was performed with the Bacillus paralicheniformis α-amylase enzyme . The most active compounds displayed a binding affinity from −8.2 and −8.5 kcal/mol .
Biochemical Pathways
By inhibiting α-amylase activity, carbohydrates are digested and absorbed more slowly, resulting in a more regulated and progressive release of glucose into the circulation . This can help manage blood glucose levels, particularly after meals, and may help to alleviate symptoms of hyperglycemia .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated in silico . The most active compounds were found to be non-toxic via in silico ADMET and molecular docking analysis .
Result of Action
The compound demonstrated excellent antidiabetic action in vitro . Compounds showed IC50 values in the 0.252–0.281 mM range . At a 200 μg/mL concentration, the exceptional percent inhibition values varied from 97.79±2.86% to 85.56±4.13%, outperforming the standard (acarbose) .
Properties
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-2-11-6-19(7-12(11)3-1)13-8-20(9-13)15-14-4-5-21-16(14)18-10-17-15/h4-5,10-13H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLXQYUVUUXJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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